molecular formula C6H12ClNO3S B1370858 4-Methoxypiperidine-1-sulfonyl chloride CAS No. 355849-73-9

4-Methoxypiperidine-1-sulfonyl chloride

Cat. No.: B1370858
CAS No.: 355849-73-9
M. Wt: 213.68 g/mol
InChI Key: QQHWNEIDFLVBBS-UHFFFAOYSA-N
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Description

4-Methoxypiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 355849-73-9 . It has a molecular weight of 213.68 and its IUPAC name is 4-methoxy-1-piperidinesulfonyl chloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12ClNO3S/c1-11-6-2-4-8 (5-3-6)12 (7,9)10/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 213.68 .

Scientific Research Applications

1. Spectroscopic Studies in Organic Synthesis

A study conducted by Dykun et al. (2021) explored the sulfonylation of gossypol, using tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine. The study utilized spectroscopic techniques like HPLC, FT-IR, UV-Vis, NMR, and Mass spectroscopy to understand the sequence of hydroxyl groups' tosylation in gossypol. This research highlights the effectiveness of 4-methoxypyridine N-oxide as a catalyst, showcasing its potential in selective organic synthesis processes (Dykun et al., 2021).

2. Synthesis and Antimicrobial Properties

Mohamed (2007) synthesized 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and explored their reactivity with nitrogen nucleophiles. The chemical structures of the synthesized sulfonamide derivatives were determined, and their antibacterial activity was evaluated. Some of the synthesized compounds showed significant antibacterial activities against pathogens like E. coli and Staphylococcus aureus (Mohamed, 2007).

3. Vibrational Spectroscopic Studies and Chemical Significance

The research by Nagarajan and Krishnakumar (2018) focused on the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride and its derivatives. They examined the molecular geometry, HOMO, LUMO, NBO, and NLO values using spectroscopic and theoretical methods, contributing to a better understanding of sulfonyl chloride derivatives in chemistry (Nagarajan & Krishnakumar, 2018).

4. Anticancer Activity in Medicinal Chemistry

Muškinja et al. (2019) synthesized three series of sulfonyl esters by reacting sulfonyl chlorides with phenolic chalcone analogues. Their study focused on the in vitro cytotoxic activities of these compounds against various cancer cell lines. The results showed strong anticancer activities with moderate-to-high selectivity, suggesting potential applications in the development of anticancer drugs (Muškinja et al., 2019).

5. Ionic Liquids in Synthesis

Velpula et al. (2015) introduced 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This study shows the potential of such compounds in facilitating organic synthesis under solvent-free conditions, highlighting their versatility in chemical reactions (Velpula et al., 2015).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-Methoxypiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions can modify the activity and function of the target biomolecules, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their function and localization within the cell, impacting various cellular processes . Additionally, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonamide or sulfonate ester bonds . This covalent modification can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively modify target proteins and enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of sulfonamide and sulfonate ester derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .

Properties

IUPAC Name

4-methoxypiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWNEIDFLVBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278167
Record name 4-Methoxy-1-piperidinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355849-73-9
Record name 4-Methoxy-1-piperidinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355849-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-piperidinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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